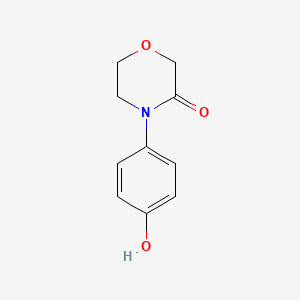![molecular formula C15H13ClN2O B13576636 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloroacetyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrrole ring with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the chloroacetyl-substituted pyrrole with a benzonitrile derivative, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to modify the benzonitrile moiety.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioethers.
科学研究应用
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways or as a precursor for the synthesis of bioactive molecules.
Industrial Chemistry: It can serve as an intermediate in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzonitrile moiety can interact with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-(2-chloroacetyl)benzonitrile: This compound lacks the pyrrole ring but shares the chloroacetyl and benzonitrile functionalities.
2-chloro-4’-cyanoacetophenone: Similar in structure but with a different substitution pattern on the aromatic ring.
4-cyanophenacyl chloride: Contains the benzonitrile and chloroacetyl groups but in a different arrangement.
Uniqueness
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is unique due to the presence of both the pyrrole ring and the benzonitrile moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The specific arrangement of these groups can lead to unique interactions with biological targets or materials, making it a valuable compound for research and development.
属性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzonitrile |
InChI |
InChI=1S/C15H13ClN2O/c1-10-7-14(15(19)8-16)11(2)18(10)13-5-3-12(9-17)4-6-13/h3-7H,8H2,1-2H3 |
InChI 键 |
FSUYVICJOLYXMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


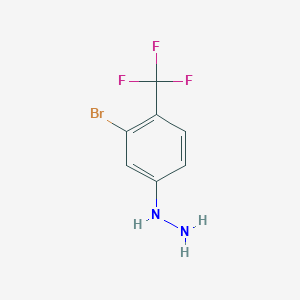

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
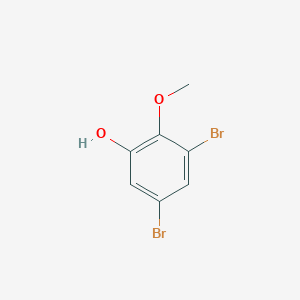
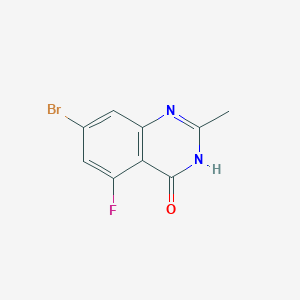

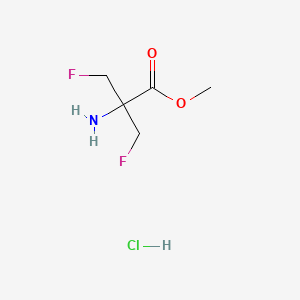

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
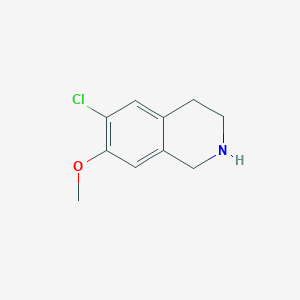
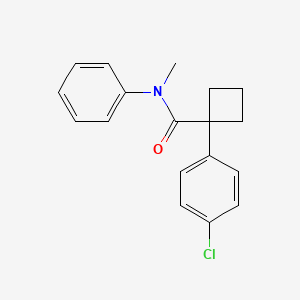
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
